tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Overview
Description
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.36 g/mol . It is known for its unique spirocyclic structure, which consists of a diazaspiro nonane core with an acetyl group and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves a series of chemical reactions starting from 2,7-diazaspiro[3.5]nonane. The synthetic route includes substitution reactions and esterification to introduce the acetyl and tert-butyl ester groups . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining the desired product quality.
Chemical Reactions Analysis
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Esterification: This reaction forms esters from carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar structure but different functional groups.
2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: Used in the synthesis of kinase inhibitors
The uniqueness of this compound lies in its specific functional groups and their impact on its chemical reactivity and biological activity.
Biological Activity
Overview
tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound with significant potential in biological applications. Its molecular formula is C14H24N2O3, and it has a molecular weight of 268.36 g/mol. The compound features a unique spirocyclic structure that influences its biological activity, particularly in the modulation of enzyme interactions and signal transduction pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique binding interactions that can modulate the activity of these targets. Research indicates that this compound may inhibit kinase activity and alter signal transduction pathways, which are crucial in various cellular processes.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic applications.
- Pharmaceutical Intermediate : this compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting chemokine receptors associated with inflammatory diseases and HIV.
- Research Tool : In biological research, this compound is used to study enzyme interactions and biological pathways, providing insights into the mechanisms of action for various diseases.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. The results indicated that the compound effectively inhibited FAAH activity, suggesting its potential use in modulating endocannabinoid levels for therapeutic purposes against pain and inflammation.
Case Study 2: Chemokine Receptor Modulation
Research has shown that derivatives of this compound can regulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in HIV infection and other inflammatory conditions. By modulating these receptors, this compound could play a role in developing treatments for HIV/AIDS and related inflammatory diseases.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | Similar spirocyclic structure | Known for its kinase inhibition properties |
1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester | Different functional groups | Effective against chemokine receptors |
Properties
IUPAC Name |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11(17)15-7-5-14(6-8-15)9-16(10-14)12(18)19-13(2,3)4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUWNKLIJBZNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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